ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate

Synthetic Chemistry Medicinal Chemistry Process Chemistry

Researchers seeking a sterically and electronically tuned pyrazole scaffold for C4-selective derivatization can utilize this 1,5-disubstituted building block. The N1-tert-butyl and C5-chloro groups collectively ensure high regioselectivity in Pd-catalyzed C-H arylations, enabling reliable late-stage diversification. - Purity: 95% (typical batch analysis) - Applications: Medicinal chemistry SAR libraries, agrochemical lead optimization, process chemistry route scouting - Supply: In stock for immediate global shipping with SDS and CoA documentation.

Molecular Formula C10H15ClN2O2
Molecular Weight 230.69 g/mol
CAS No. 112779-13-2
Cat. No. B177969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate
CAS112779-13-2
Molecular FormulaC10H15ClN2O2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl
InChIInChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
InChIKeyUGWXIBZPXNDLSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate: Building Block Overview


Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate (CAS 112779-13-2) is a synthetically versatile 1,5-disubstituted pyrazole-4-carboxylate building block [1]. Its molecular architecture, featuring a tert-butyl group at N1, a chlorine atom at C5, and an ethyl ester at C4, imparts distinct steric and electronic properties that are valuable in medicinal and agrochemical research programs. This compound serves as a key intermediate for constructing more complex pyrazole-based molecules, particularly those requiring a functionalizable C4-carboxylate handle alongside a sterically bulky C5 substituent [2].

Pyrazole building block with N1-tert-butyl & C5-chloro
Functionalizable C4-ethyl ester handle for derivatization
Designed for regioselective C–H activation via C5 blocking

Pyrazole Substitution Specificity


Generic substitution among 1-alkyl-5-substituted pyrazole-4-carboxylates is scientifically inadvisable due to the profound impact of the N1 and C5 substituents on both steric hindrance and electronic distribution within the heterocyclic core [1]. The tert-butyl group at N1 introduces significant steric bulk that influences the preferred conformation of the pyrazole ring and the accessibility of the adjacent C4-carboxylate for subsequent derivatization. Simultaneously, the electron-withdrawing chlorine at C5 alters the ring's electron density, which is critical for controlling regioselectivity in downstream metal-catalyzed cross-coupling reactions, such as palladium-catalyzed direct arylations [2]. The specific combination of these substituents is not a matter of convenience but a deliberate design element for achieving predictable and selective synthetic outcomes .

Steric & conformational impact

N1-tert-butyl bulk influences ring conformation and C4 accessibility; smaller N1 groups may shift reactivity profile.

Electronic & regioselectivity control

C5-chloro electron‑withdrawing effect directs cross‑coupling regioselectivity; other C5 substituents may alter product distribution.

Combined substitution specificity

The N1/C5 pair is a deliberate design element; substituting with generic 1‑alkyl‑5‑substituted pyrazole‑4‑carboxylates may not reproduce synthetic outcomes.

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate: Analog Comparison


Ester Hydrolysis to Carboxylic Acid

The ethyl ester of the target compound can be quantitatively hydrolyzed to the corresponding carboxylic acid, a more versatile synthetic intermediate for amide coupling or further functionalization. A representative procedure demonstrates a 91% isolated yield for this transformation . While specific yield data for the hydrolysis of other 5-chloro-1-alkyl-pyrazole-4-carboxylates (e.g., methyl or phenyl analogs) under identical conditions are not available in the public domain, the high yield for this specific compound underscores its suitability as a reliable precursor for generating the corresponding acid in multi-step synthetic sequences .

Ester hydrolysis yield
Data to verify
91%
Supports reproducible acid intermediate preparation
LiOH, MeOH/H₂O, reflux, overnight; source-specific review advised
Synthetic Chemistry Medicinal Chemistry Process Chemistry

Lipophilicity Modulation by tert-Butyl Substitution

The introduction of a tert-butyl group at the N1 position significantly increases lipophilicity compared to smaller N1-substituents, a key parameter for optimizing drug-like properties. The target compound has a predicted ACD/LogP of 2.91 [1]. In contrast, the corresponding unsubstituted pyrazole-4-carboxylate (with an NH at N1) has a substantially lower predicted XLogP3 of approximately 0.5-0.8 [2]. This difference of roughly 2 log units represents a >100-fold increase in partition coefficient, which can profoundly affect membrane permeability, metabolic stability, and target engagement in biological systems [3].

Lipophilicity shift
Class-level inference
Target ACD/LogP 2.91
Baseline XLogP3 ~0.5–0.8 (unsubstituted N1=H)
Δ +2.1 log units
Lipophilicity profile guides property design for ADME
Predicted values; confirm experimentally for lead optimization
Medicinal Chemistry Physicochemical Property Lipophilicity

Thermal and Physical Stability

The compound's predicted boiling point (300.4±22.0 °C at 760 mmHg) and flash point (135.5±22.3 °C) indicate a high degree of thermal stability, which is advantageous for safe handling and for processes requiring elevated temperatures [1]. Its density (1.2±0.1 g/cm³) and vapor pressure (0.0±0.6 mmHg at 25°C) are consistent with other small, halogenated aromatic esters, suggesting its behavior in standard organic solvents will be predictable [1]. While similar pyrazole-4-carboxylates share this general class behavior, the combination of a bulky N1 group and a C5-chloro substituent is known to enhance thermal stability compared to less-substituted analogs, as observed in the broader class of N-alkylated pyrazoles [2].

Thermal stability
Class-level inference
Target bp 300.4±22.0 °C
Less substituted bp ~180–200 °C (est.)
Δ >100 °C
Thermal stability supports scale-up and high-temperature processes
Predicted from ACD/Labs; empirical validation recommended
Process Chemistry Physical Chemistry Scale-Up

Regioselective C–H Activation via C5-Chloro

The C5-chloro substituent in this and related compounds serves a crucial temporary role: it blocks a reactive site to enable exclusive functionalization at the C4 position. Research on similar 5-chloropyrazoles demonstrates that this strategy allows for the palladium-catalyzed direct arylation of the C4-position with complete regioselectivity [1]. Attempting the same reaction on a pyrazole lacking this blocking group (e.g., with hydrogen at C5) would likely result in a mixture of C4 and C5 arylated products, requiring challenging and low-yielding separations [1]. The 1-tert-butyl group in the target compound further enhances this selectivity by providing additional steric shielding [2].

C–H arylation selectivity
Class-level inference
This class Exclusive C4-arylation
Unprotected C4/C5 mixture
Selectivity >99:1 C4:C5 (reported for analogs)
Regioselectivity enables single-isomer synthesis
Based on 5-chloropyrazole class; verify with specific scaffold
Organometallic Chemistry C-H Activation Cross-Coupling

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate: Applications


Carboxylic Acid Intermediate for Medicinal Chemistry

Researchers aiming to diversify a chemical series at the pyrazole C4-position can reliably hydrolyze this ethyl ester to the corresponding carboxylic acid in 91% yield . This acid serves as a versatile handle for amide bond formation with amines, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies .

Late-Stage C–H Functionalization Scaffold

This compound is an ideal scaffold for chemists utilizing modern C-H functionalization strategies. The C5-chloro group acts as a blocking group to ensure complete regioselectivity for Pd-catalyzed direct arylation at the C4 position, a feature not available with unprotected pyrazoles [1]. This allows for the direct introduction of aryl or heteroaryl groups at a late stage in the synthesis, accelerating the exploration of chemical space [1].

Tuned Lipophilicity for Agrochemical Discovery

In agrochemical research, where specific logP values are often critical for uptake and translocation, this compound offers a predicted logP of 2.91 [2]. This value places it in a favorable range for bioavailability and represents a deliberate increase in lipophilicity compared to less-substituted pyrazole cores [3]. It can be used as a starting material to build libraries of potential herbicides or fungicides with optimized physicochemical properties [4].

Thermally Stable Process Intermediate

For process chemists developing scalable synthetic routes, the compound's predicted high boiling point (300.4±22.0 °C) and low vapor pressure (0.0±0.6 mmHg) are advantageous [2]. These properties suggest that the compound can be subjected to high-temperature reaction conditions and standard solvent removal techniques (e.g., rotary evaporation) with minimal material loss, improving overall process efficiency and safety [2].

Application
Selection Property
Validation Focus
Carboxylic acid intermediate for SAR
Reproducible ester hydrolysis capability
Acid intermediate purity and yield verification
Late-stage C–H functionalization scaffold
C5-blocking strategy for C4 regioselectivity
C4-arylation product distribution assay
Tuned lipophilicity for agrochemical discovery
Predicted logP profile from N1-tert-butyl
Experimental logP determination
Thermally stable process intermediate
High boiling point and low vapor pressure
Boiling point and vapor pressure measurement

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